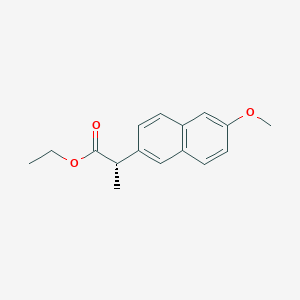

Naproxen Ethyl Ester

Vue d'ensemble

Description

Naproxen Ethyl Ester belongs to the class of arylacetic acids and is used as a non-steroidal anti-inflammatory drug (NSAID). It is useful for the management of pain, inflammation, and stiffness. It is also used in the treatment of rheumatoid arthritis and other painful musculoskeletal disorders . It works by inhibiting cyclooxygenase (COX-1 and COX-2), which are key enzymes in inflammation .

Synthesis Analysis

Three consecutive alkyl esters, methyl (1), ethyl (2), and isopropyl (3) esters, were synthesized from naproxen by direct Fischer esterification reaction . The development of a synthetic route to ibuprofen and naproxen over the last 10 years is summarized, including developing methodologies, finding novel synthetic routes, and applying continuous-flow chemistry .Molecular Structure Analysis

The molecular formula of Naproxen Ethyl Ester is C16H18O3 . It contains total 38 bond(s); 20 non-H bond(s), 12 multiple bond(s), 5 rotatable bond(s), 1 double bond(s), 11 aromatic bond(s), 2 six-membered ring(s), 1 ten-membered ring(s), 1 ester(s) (aliphatic), and 1 ether(s) (aromatic) .Chemical Reactions Analysis

The synthesis of Naproxen Ethyl Ester involves a Fischer esterification reaction . The reaction progress of naproxen synthesis catalyzed by AMDase-CLGIPL covalently immobilized onto a robust acrylate carrier was investigated with respect to reaction engineering .Physical And Chemical Properties Analysis

The physical and chemical properties of Naproxen Ethyl Ester include a molecular weight of 258.312 Da and a mono-isotopic mass of 258.125580 Da . The density is 1.1±0.1 g/cm3, boiling point is 372.8±17.0 °C at 760 mmHg, and the flash point is 156.3±15.5 °C .Applications De Recherche Scientifique

Enantioselective Hydrolysis

Naproxen Ethyl Ester: is used in studies involving the enantioselective hydrolysis of non-steroidal anti-inflammatory drugs (NSAIDs) ester derivatives. An engineered esterase from Bacillus subtilis has shown significant promise in the enantioselective hydrolysis of naproxen esters. This process is crucial for producing optically active forms of naproxen, which can have different therapeutic effects .

Synthesis of Naproxen Derivatives

The compound serves as a starting material for the synthesis of various naproxen derivatives. These derivatives are being explored for their potential to be more potent and selective than naproxen itself. Continuous-flow chemistry has been applied to the synthesis process, indicating the compound’s role in modern pharmaceutical manufacturing techniques .

Increased Skin Permeability

Naproxen Ethyl Ester is being researched for its ability to increase skin permeability. This property is particularly useful in the development of topical formulations where enhanced absorption through the skin is desired. This could lead to more effective topical NSAID treatments .

Functionalization in Organic Chemistry

The ester form of naproxen is utilized in organic chemistry for various functionalization reactions. These include fluorination, iodination, alkynylation, arylation, thiophenolation, and amination and esterification reactions. Such reactions are fundamental in creating a diverse array of naproxen-based compounds with potential pharmaceutical applications .

Flow Biocatalysis

In the field of flow biocatalysis, Naproxen Ethyl Ester’s water-insoluble nature poses a challenge. Research has been conducted to overcome this by using surfactants like Triton® X-100, which can lead to significant molar conversion and enantiomeric excess in the hydrolysis of naproxen esters. This application is important for industrial-scale production of chiral drugs .

Asymmetric Synthesis

The compound is also involved in the asymmetric synthesis of (S)-naproxen, a process that is vital for producing the active form of the drug. Techniques such as rhodium-catalyzed hydroformylation are being explored to improve the efficiency and selectivity of this synthesis .

Mécanisme D'action

Target of Action

Naproxen, the active form of Naproxen Ethyl Ester, primarily targets the cyclooxygenase enzymes (COX-1 and COX-2) . These enzymes play a crucial role in the production of prostaglandins, which are involved in inflammation, pain, and fever in the body .

Mode of Action

Naproxen works by reversibly inhibiting both the COX-1 and COX-2 enzymes . This inhibition reduces the production of prostaglandins, thereby alleviating inflammation, pain, and fever .

Biochemical Pathways

The inhibition of COX enzymes by Naproxen leads to a decrease in the synthesis of prostaglandins . Prostaglandins are involved in various physiological processes, including inflammation and pain sensation. Therefore, the reduction in prostaglandin production results in the alleviation of these symptoms .

Pharmacokinetics

Naproxen is rapidly and completely absorbed when administered orally . It binds extensively, in a concentration-dependent manner, to plasma albumin . The area under the plasma concentration-time curve (AUC) of naproxen is linearly proportional to the dose for oral doses up to a total dose of 500mg . Naproxen is eliminated following biotransformation to glucuroconjugated and sulphate metabolites which are excreted in urine, with only a small amount of the drug being eliminated unchanged .

Result of Action

The primary result of Naproxen’s action is the reduction of inflammation, pain, and fever. This is achieved through the inhibition of prostaglandin synthesis, which in turn reduces the physiological processes associated with these symptoms .

Action Environment

The concentration of Naproxen in the environment depends on its physicochemical properties such as solubility and chemical stability as well as environmental properties . The octanol water distribution coefficients for Naproxen, measured across the environmentally relevant pH range, are low therefore the risk of bioaccumulation in aquatic organisms is also low . Overall, the weight of evidence suggests that Naproxen can be expected to be slowly degraded in the environment .

Safety and Hazards

Orientations Futures

Recent progress in the synthesis of NSAIDs, including Naproxen, has led to the development of novel practical and asymmetric approaches for their synthesis . The use of L-proline isopropyl ester naproxenate increased the permeation of naproxen through the skin almost four-fold, suggesting potential future directions for improving the delivery of this drug .

Propriétés

IUPAC Name |

ethyl (2S)-2-(6-methoxynaphthalen-2-yl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O3/c1-4-19-16(17)11(2)12-5-6-14-10-15(18-3)8-7-13(14)9-12/h5-11H,4H2,1-3H3/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URNAYRDBUUZOIU-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)C1=CC2=C(C=C1)C=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H](C)C1=CC2=C(C=C1)C=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20185146 | |

| Record name | Naproxen ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20185146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Naproxen Ethyl Ester | |

CAS RN |

31220-35-6 | |

| Record name | Naproxen ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031220356 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naproxen ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20185146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 31220-35-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NAPROXEN ETHYL ESTER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/978RJD689Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Why is there significant research interest in the enantioselective hydrolysis of Naproxen ethyl ester?

A1: Naproxen, the active form of Naproxen ethyl ester, exhibits chirality, meaning it exists in two mirror-image forms (enantiomers) designated as R and S. Crucially, only the S-enantiomer of Naproxen possesses the desired therapeutic properties. [, , , ] Therefore, developing efficient methods to separate or selectively synthesize the S-enantiomer from the racemic mixture is crucial for maximizing drug efficacy and minimizing potential side effects associated with the inactive R-enantiomer. []

Q2: What are the common approaches explored for the enantioselective synthesis of S-Naproxen from its ester?

A2: Researchers are actively investigating two primary strategies:

- Enzymatic Resolution: This approach utilizes enzymes like lipases to selectively hydrolyze the ester bond of R-Naproxen ethyl ester, leaving the S-Naproxen ethyl ester largely untouched. This allows for the separation and purification of S-Naproxen. Studies have explored various lipases, including those from Bacillus strains and Candida antarctica lipase B (CALB). [, ]

- Catalytic Antibodies: This innovative method involves developing antibodies that can specifically bind to and catalyze the hydrolysis of R-Naproxen ethyl ester. Researchers have successfully generated monoclonal and polyclonal antibodies demonstrating this capability. [, , ]

Q3: How does the reaction environment influence the efficiency of enzymatic resolution of Naproxen ethyl ester?

A3: Studies highlight that the reaction environment significantly impacts enzymatic activity and selectivity. For instance, conducting the lipase-catalyzed esterification of S-Naproxen ethyl ester in supercritical carbon dioxide (scCO2) demonstrated significantly improved conversion rates and reaction times compared to ambient conditions. [] This enhancement is attributed to the unique properties of scCO2, such as enhanced mass transfer and altered solvent behavior, which can positively influence enzyme activity. []

Q4: What is the significance of using haptens in generating catalytic antibodies for Naproxen ethyl ester hydrolysis?

A4: Haptens are small molecules designed to mimic the transition state of a desired chemical reaction. In the context of Naproxen ethyl ester, researchers designed a phosphonate hapten resembling the transition state of its hydrolysis. [] By conjugating this hapten to carrier proteins and using it to immunize mice, researchers could elicit the production of antibodies with a binding site complementary to the transition state of R-Naproxen ethyl ester hydrolysis. [] This approach leverages the immune system's natural ability to generate highly specific antibodies, tailoring them for catalytic activity.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B124783.png)

![t-Butyl(E)-3,5-dihydroxy-7-[3'-(4''-fluorophenyl)-1'-methylethyl-indol-2'-yl]-6-heptenoate](/img/structure/B124794.png)